1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-methoxyphenyl)piperazine
説明
The compound 1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-methoxyphenyl)piperazine features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 3,4-dimethylphenyl group and at position 4 with a 4-(2-methoxyphenyl)piperazine moiety. This structure combines aromatic heterocyclic elements with a piperazine linker, a design common in medicinal chemistry for targeting central nervous system receptors or enzymes . The 2-methoxyphenyl group on piperazine may enhance solubility and modulate electronic interactions with biological targets compared to halogenated analogs .
特性
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O/c1-18-8-9-20(16-19(18)2)21-17-23-25(26-10-11-30(23)27-21)29-14-12-28(13-15-29)22-6-4-5-7-24(22)31-3/h4-11,16-17H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXGZSYCLMDLDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=CC=C5OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structural Analogs
Core Structure Variations
The pyrazolo[1,5-a]pyrazine core differentiates the target compound from analogs with pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-d]pyrimidine scaffolds (e.g., compounds in and ). For instance:
- Pyrazolo[1,5-a]pyrimidine analogs (e.g., compound 14h in ) replace the pyrazine ring with a pyrimidine, altering nitrogen positioning and electronic properties. This modification can affect binding affinity to targets like cystic fibrosis transmembrane conductance regulator (CFTR) .
- Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidinones () introduce additional fused rings, increasing molecular rigidity but reducing synthetic accessibility .
Piperazine Substituent Effects
The 4-(2-methoxyphenyl)piperazine group is a critical pharmacophore. Key comparisons include:
a) Halogen vs. Methoxy Substitution
- The molecular weight difference (401.48 g/mol for fluorine vs. ~415 g/mol for methoxy) may influence pharmacokinetics .
- 4-Chlorophenyl/4-fluorophenyl analogs (e.g., G430-1277 in ): Halogenated derivatives are common in drug screening due to their metabolic stability, but the methoxy group in the target compound could improve aqueous solubility .
b) Piperazine N-Substituent Diversity
- Alkyl and aryloxyethyl chains (e.g., HBK14-HBK19 in ): Modifications like (2,6-dimethylphenoxy)ethoxyethyl groups increase lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .
- Sulfonyl and acetyl groups (e.g., ): Introducing sulfonyl groups (e.g., mesitylsulfonyl) can alter metabolic stability and target selectivity .
Structural and Physicochemical Data Table
Implications for Drug Design
- Solubility vs. Bioavailability : The 2-methoxyphenyl group may balance solubility and membrane permeability better than halogenated analogs, making the target compound a candidate for oral administration .
- Target Selectivity : Piperazine substituents influence receptor binding; the methoxy group’s electron-donating nature could favor interactions with serotonin or dopamine receptors, as seen in related piperazine derivatives .
- Synthetic Optimization : Lessons from high-purity analogs (e.g., 14h) suggest that optimizing reaction conditions (e.g., solvent, coupling reagents) is critical for scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
